H-Tyr-c[D-Orn-(D or L)Atc-Glu]-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Tyr-c[D-Orn-(D or L)Atc-Glu]-NH2 is a cyclic opioid peptide analogue. This compound is designed to investigate the effects of side chain conformational restriction on opioid receptor selectivity and stereospecificity. The compound contains tyrosine, ornithine, aminotetralin-2-carboxylic acid, and glutamic acid residues, forming a cyclic structure that influences its interaction with opioid receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr-c[D-Orn-(D or L)Atc-Glu]-NH2 involves the following steps:
Peptide Chain Assembly: The peptide chain is assembled using solid-phase peptide synthesis (SPPS). The amino acids are sequentially added to a resin-bound peptide chain, starting from the C-terminal end.
Cyclization: After the linear peptide chain is synthesized, cyclization is achieved by forming a peptide bond between the N-terminal tyrosine and the C-terminal glutamic acid residues. This step requires careful control of reaction conditions to ensure high yield and purity.
Cleavage and Purification: The cyclic peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to obtain the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automation and optimization of SPPS and cyclization steps are crucial for efficient production. Advanced purification techniques, such as preparative HPLC, are employed to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
H-Tyr-c[D-Orn-(D or L)Atc-Glu]-NH2 undergoes various chemical reactions, including:
Oxidation: The tyrosine residue can undergo oxidation to form dityrosine or other oxidized products.
Reduction: Reduction reactions can modify the disulfide bonds or other reducible groups within the peptide.
Substitution: Substitution reactions can occur at the amino acid side chains, leading to modifications in the peptide structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are used under controlled conditions to achieve selective oxidation.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed to reduce disulfide bonds.
Substitution: Various reagents, such as alkylating agents or acylating agents, are used to introduce substitutions at specific amino acid residues.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while reduction of disulfide bonds results in free thiol groups .
Scientific Research Applications
H-Tyr-c[D-Orn-(D or L)Atc-Glu]-NH2 has several scientific research applications:
Chemistry: The compound is used to study the effects of side chain conformational restriction on peptide structure and function.
Biology: It is employed in receptor binding assays to investigate opioid receptor selectivity and affinity.
Medicine: The compound serves as a model for developing new opioid analgesics with improved selectivity and reduced side effects.
Industry: It is used in the pharmaceutical industry for drug development and optimization.
Mechanism of Action
H-Tyr-c[D-Orn-(D or L)Atc-Glu]-NH2 exerts its effects by binding to opioid receptors, specifically the mu-opioid receptor. The cyclic structure of the peptide restricts the conformational flexibility of the side chains, enhancing receptor selectivity and affinity. The compound interacts with the receptor’s binding site, leading to activation or inhibition of downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
H-Tyr-D-Orn-Phe-Glu-NH2: This compound lacks significant opioid receptor selectivity compared to H-Tyr-c[D-Orn-(D or L)Atc-Glu]-NH2.
H-Tyr-D-Orn-Aic-Glu-NH2: Contains 2-aminoindan-2-carboxylic acid instead of aminotetralin-2-carboxylic acid, showing high preference for mu receptors over delta receptors.
H-Tyr-D-Orn-Tic-Glu-NH2: Contains tetrahydroisoquinoline-3-carboxylic acid, which affects receptor selectivity differently.
Uniqueness
This compound is unique due to its high mu-opioid receptor selectivity and the loss of stereospecificity as a consequence of side chain conformational restriction. This makes it a valuable tool for studying the structure-activity relationships of opioid peptides .
Properties
Molecular Formula |
C30H38N6O6 |
---|---|
Molecular Weight |
578.7 g/mol |
IUPAC Name |
(2S,5S,13R)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3,8,14-trioxospiro[1,4,9-triazacyclotetradecane-2,3'-2,4-dihydro-1H-naphthalene]-5-carboxamide |
InChI |
InChI=1S/C30H38N6O6/c31-22(16-18-7-9-21(37)10-8-18)27(40)34-24-6-3-15-33-25(38)12-11-23(26(32)39)35-29(42)30(36-28(24)41)14-13-19-4-1-2-5-20(19)17-30/h1-2,4-5,7-10,22-24,37H,3,6,11-17,31H2,(H2,32,39)(H,33,38)(H,34,40)(H,35,42)(H,36,41)/t22-,23-,24+,30-/m0/s1 |
InChI Key |
IJZIWUAJVCVWNA-WAHOFHFDSA-N |
Isomeric SMILES |
C1C[C@H](C(=O)N[C@]2(CCC3=CC=CC=C3C2)C(=O)N[C@@H](CCC(=O)NC1)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |
Canonical SMILES |
C1CC(C(=O)NC2(CCC3=CC=CC=C3C2)C(=O)NC(CCC(=O)NC1)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.